6-Methylheptane-2,5-dione

Enzymology Biocatalysis Substrate Profiling

6-Methylheptane-2,5-dione (CAS 13901-85-4) is an asymmetric 1,4-diketone with the molecular formula C8H14O2, featuring carbonyl groups at the 2- and 5-positions and a methyl substituent at the 6-position of the heptane backbone. It belongs to the gamma-diketone structural class and exhibits distinct chemical behavior compared to its linear analog 2,5-heptanedione due to the steric and electronic influence of the terminal methyl branching.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 13901-85-4
Cat. No. B1338961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylheptane-2,5-dione
CAS13901-85-4
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CCC(=O)C
InChIInChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3
InChIKeyGQOZVBVPTAONFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylheptane-2,5-dione (CAS 13901-85-4): Diketone Chemical Properties and Baseline Identification


6-Methylheptane-2,5-dione (CAS 13901-85-4) is an asymmetric 1,4-diketone with the molecular formula C8H14O2, featuring carbonyl groups at the 2- and 5-positions and a methyl substituent at the 6-position of the heptane backbone [1]. It belongs to the gamma-diketone structural class and exhibits distinct chemical behavior compared to its linear analog 2,5-heptanedione due to the steric and electronic influence of the terminal methyl branching [2].

Why Generic 6-Methylheptane-2,5-dione Substitution is Unreliable: The Case for Verified Material


Substituting 6-Methylheptane-2,5-dione with a generic 1,4-diketone or a structural isomer such as 2,5-heptanedione introduces significant uncertainty in reaction outcomes and analytical profiles. The methyl branching at the 6-position alters the compound's steric environment, affecting enzyme recognition, metabolic fate, and physicochemical parameters such as lipophilicity [1]. Procurement of unverified material risks batch-to-batch variability in purity and undefined impurity profiles, which can lead to irreproducible data in enzymatic assays, synthetic reactions, or analytical method development .

6-Methylheptane-2,5-dione Differentiation: Quantitative Evidence Versus Closest Analogs


Enzyme Substrate Specific Activity for 6-Methylheptane-2,5-dione Versus Aldehyde Substrates

6-Methylheptane-2,5-dione serves as a substrate for NADP-dependent glycerol dehydrogenase (EC 1.1.1.72), exhibiting a specific activity of 0.03 µmol/min/mg under standard reduction conditions . This activity is substantially lower than that observed for linear aldehydes such as acetaldehyde (0.1 µmol/min/mg) and benzaldehyde (13.8 µmol/min/mg), indicating that the branched diketone structure significantly modulates enzyme recognition and turnover .

Enzymology Biocatalysis Substrate Profiling

Lipophilicity Differentiation: 6-Methylheptane-2,5-dione vs. 2,5-Heptanedione

The methyl branching in 6-methylheptane-2,5-dione increases its predicted lipophilicity relative to the linear 2,5-heptanedione. The target compound has a predicted LogP value of 0.61 (ACD/Labs) [1], while 2,5-heptanedione exhibits a computed XLogP3-AA value of 0 [2]. This difference translates to a higher predicted membrane permeability and potential for altered biological distribution.

Medicinal Chemistry ADME Physicochemical Profiling

Boiling Point Differentiation: 6-Methylheptane-2,5-dione vs. 2,5-Heptanedione

The additional methyl group in 6-methylheptane-2,5-dione raises the predicted boiling point compared to its unsubstituted analog. The target compound has a predicted boiling point of 220.2±13.0 °C at 760 mmHg [1], whereas 2,5-heptanedione exhibits an experimentally reported boiling point of 208.3 °C at 760 mmHg [2].

Separation Science Volatility GC Analysis

Vendor-Specified Purity Threshold for 6-Methylheptane-2,5-dione (Minimum 95%)

Commercial suppliers of 6-methylheptane-2,5-dione consistently specify a minimum purity of 95% as the standard research-grade benchmark . This purity threshold ensures the material is suitable for use as a synthetic building block or enzyme substrate without the confounding effects of significant impurities.

Quality Control Research Supply Procurement Specification

Best-Fit Research and Industrial Applications for 6-Methylheptane-2,5-dione (CAS 13901-85-4)


Enzyme Substrate Profiling and Biocatalyst Characterization

Utilize 6-methylheptane-2,5-dione as a structurally distinct diketone substrate for NADP-dependent glycerol dehydrogenase (EC 1.1.1.72) to probe enzyme specificity and kinetic parameters. The low specific activity (0.03 µmol/min/mg) relative to linear aldehydes makes it a valuable tool for studying steric effects in substrate recognition and for calibrating activity assays when low turnover is desired.

Development of Cell-Permeable Probes or Small Molecule Scaffolds

Leverage the moderately enhanced lipophilicity (LogP 0.61) of 6-methylheptane-2,5-dione to design molecular probes or synthetic intermediates requiring improved passive membrane diffusion. The increased LogP relative to 2,5-heptanedione (LogP 0) [1] provides a quantifiable basis for selecting this compound in medicinal chemistry campaigns targeting intracellular compartments.

Chromatographic Method Development and Analytical Standardization

Employ 6-methylheptane-2,5-dione as an analytical reference standard for GC or HPLC method development, exploiting its distinct predicted boiling point (220.2±13.0 °C) to differentiate it from 2,5-heptanedione (208.3 °C) [1] in complex natural product or synthetic reaction mixtures. The compound's defined purity (≥95%) supports reliable calibration and method validation.

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